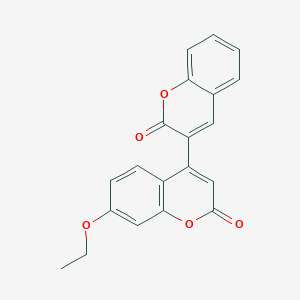
2-((1-((2-clorobencil)sulfonil)azetidin-3-il)sulfonil)-1-metil-1H-imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure that includes an azetidine ring, a sulfonyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2-chlorobenzyl chloride with sodium azetidine-3-sulfonate under basic conditions to form the intermediate 1-((2-chlorobenzyl)sulfonyl)azetidine. This intermediate is then reacted with 1-methyl-1H-imidazole-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted benzyl derivatives.
Mecanismo De Acción
The mechanism of action of 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl groups play a crucial role in this binding process, enhancing the compound’s affinity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-((2-bromobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- 2-((1-((2-methylbenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
Uniqueness
What sets 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole apart from its analogs is the presence of the chlorine atom on the benzyl group. This chlorine atom can significantly influence the compound’s reactivity and binding affinity, making it a unique candidate for various applications.
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMSPUQVNXQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
![3-Tert-butyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2359566.png)


![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)
![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)



